molecular formula C13H10ClN5O2S2 B3018633 N-(4-chlorophenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide CAS No. 869073-87-0

N-(4-chlorophenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide

Cat. No.: B3018633
CAS No.: 869073-87-0
M. Wt: 367.83
InChI Key: UUERJPOJXCYGHZ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide is a heterocyclic compound featuring a thiadiazolo-triazin core linked to a 4-chlorophenylacetamide moiety. Its structural complexity arises from the fused [1,3,4]thiadiazolo[2,3-c][1,2,4]triazin system, which confers unique electronic and steric properties.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN5O2S2/c1-7-11(21)19-12(17-16-7)23-13(18-19)22-6-10(20)15-9-4-2-8(14)3-5-9/h2-5H,6H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUERJPOJXCYGHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

IUPAC Name N(4chlorophenyl)2(3methyl4oxo4H[1,3,4]thiadiazolo[2,3c][1,2,4]triazin7ylsulfanyl)acetamide\text{IUPAC Name }this compound

Molecular Formula: C13H10ClN5O2S2
Molecular Weight: 344.42 g/mol
CAS Number: 869073-87-0

The biological activity of this compound is likely mediated through its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways. The presence of the thiadiazole and triazine moieties in its structure may contribute to its reactivity and interaction with biological macromolecules.

Anticancer Activity

Several studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

Compound Cancer Type IC50 (µM) Mechanism
Compound ABreast Cancer5.0Apoptosis induction
Compound BLung Cancer10.0Cell cycle arrest

These findings suggest a potential for further exploration of this compound in cancer therapeutics.

Antimicrobial Activity

Research has shown that derivatives of thiadiazole compounds possess antimicrobial properties. In vitro studies demonstrated that similar compounds exhibit activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

This indicates that this compound could be a candidate for developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of a structurally similar compound in vitro and in vivo. The study reported a significant reduction in tumor size in treated mice compared to controls. The mechanism was attributed to apoptosis and inhibition of angiogenesis.

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of thiadiazole derivatives. The results showed that compounds with similar structures to N-(4-chlorophenyl)-2-{...} exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The study highlighted the potential for these compounds in treating infections resistant to conventional antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound ID Core Structure Substituents/Modifications
606958-10-5 [1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 5-(2-nitrobenzylidene), 2-(4-propoxyphenyl)
763107-11-5 4H-1,2,4-triazol-3-yl 4-(4-Bromophenyl), 5-(pyridin-3-yl), thioacetamide linked to N-(4-chlorophenyl)
840472-61-9 [1,3]thiazolo[3,2-a][1,3,5]triazin-6-one (7Z)-7-benzylidene, 3-(4-ethylphenyl)
Target Compound [1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one 3-methyl, 7-sulfanylacetamide linked to N-(4-chlorophenyl)

Structural and Electronic Differences

Core Heterocycles: The target compound’s thiadiazolo-triazin core differs from the thiazolo-triazin/triazol systems in analogs.

Substituent Effects: The 4-chlorophenyl group in the target compound contrasts with the 4-propoxyphenyl (606958-10-5) and 4-bromophenyl (763107-11-5) moieties in analogs. Chlorine’s electronegativity may reduce metabolic degradation compared to bulkier propoxy or bromo groups, which could sterically hinder receptor binding .

Spectroscopic and Physicochemical Comparisons

highlights NMR as a critical tool for comparing chemical environments. For example:

  • Region-Specific Shifts : Substituents in regions analogous to "A" (positions 39–44) and "B" (positions 29–36) (Figure 6 in ) cause distinct chemical shifts. The target compound’s 3-methyl and sulfanyl groups likely induce upfield/downfield shifts in these regions, differentiating it from analogs with nitro or benzylidene substituents .
  • Lumping Strategy : suggests that compounds with shared cores (e.g., triazin/thiazolo systems) may exhibit similar ADMET properties. However, the target compound’s higher nitrogen content and smaller substituents (vs. bromo/propoxy) could improve solubility and reduce log P compared to bulkier analogs .

Functional Implications

Bioactivity :

  • The pyridin-3-yl group in 763107-11-5 may enhance binding to metalloenzymes, while the target compound’s chlorophenyl group could favor hydrophobic pockets in kinases or GPCRs.
  • The nitro group in 606958-10-5 might confer antibacterial activity via nitroreductase activation, a mechanism less likely in the target compound .

ADMET Predictions :

  • ’s regression models (e.g., Equation 4) imply that structural similarities may yield comparable log $ k $ or $ V $ coefficients. However, the target compound’s lower molecular weight and polarity may result in superior bioavailability relative to analogs with bromine or propoxy groups .

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